

Ethylcyclobutane (CAS Number: 4806-61-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylcyclobutane*

Cat. No.: *B8812579*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ethylcyclobutane** (C_6H_{12}), a cycloalkane with the CAS number 4806-61-5. This document consolidates critical data on its chemical and physical properties, safety and handling, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

Ethylcyclobutane is a flammable, colorless liquid.^[1] Its key physical and chemical properties are summarized in the tables below, compiled from various sources.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂	[2][3][4]
Molecular Weight	84.16 g/mol	[2][3][5]
Boiling Point	70.7 °C at 760 mmHg	[2][6]
Melting Point	-116 °C to -142.9 °C	[4][7]
Density	0.728 - 0.775 g/cm ³ at 20-25 °C	[2][8]
Refractive Index	1.402 - 1.425	[2][4][8]
Vapor Pressure	138 - 139 mmHg at 25 °C	[2][6]
Flash Point	-34.5 °C to -11.7 °C	[6]
Solubility	Slightly soluble in water	[7]

Thermodynamic and Spectroscopic Data

Property	Value	Source(s)
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)	-4017.1 ± 0.67 kJ/mol	[4]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-26.3 ± 1.1 kJ/mol	[4]
Liquid Phase Enthalpy of Formation (ΔfH°liquid)	-58.95 ± 0.75 kJ/mol	[4]
Ionization Energy	9.38 ± 0.0 eV	[6]
Kovats Retention Index (Standard non-polar)	619.37, 621	[5]

Safety and Handling

Ethylcyclobutane is a hazardous substance that requires careful handling. It is classified as a flammable liquid and a volatile organic compound (VOC). [7]

Hazard Identification and Precautionary Measures

- Health Risks: May cause skin irritation and respiratory problems upon prolonged inhalation. [7] Overexposure can lead to anesthetic effects such as drowsiness, dizziness, and headache.[1] It is also considered a neurotoxin.[1]
- Safety Precautions: Wear personal protective equipment (PPE), including gloves, masks, and safety goggles.[7][9] Work in a well-ventilated area.[7]
- Fire and Explosion Hazard: **Ethylcyclobutane** is a very dangerous fire and explosion hazard when exposed to heat or flame.[10] It can react violently with strong oxidizing agents.[7][10]
- Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9] Wear a self-contained breathing apparatus if necessary.[9]

Accidental Release and Disposal

In case of a spill, prevent further leakage if it is safe to do so.[9] Collect the spilled material for disposal.[9] All chemical waste should be disposed of in accordance with local regulations.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of **ethylcyclobutane**. The following sections provide plausible methodologies based on established organic chemistry principles.

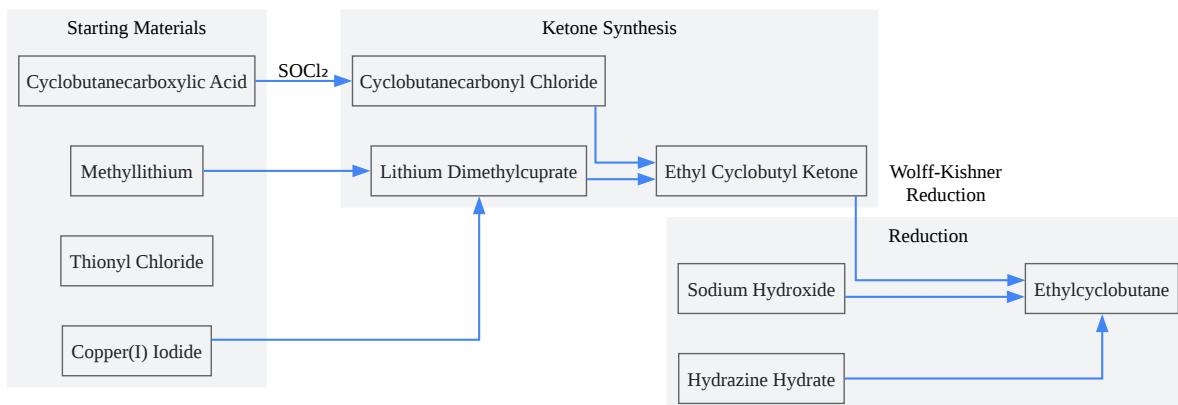
Synthesis of Ethylcyclobutane

A potential synthetic route to **ethylcyclobutane** involves the preparation of a suitable cyclobutyl ketone, followed by a Wolff-Kishner reduction. An alternative pathway could involve a Grignard reaction, dehydration, and subsequent hydrogenation.

Ethyl cyclobutyl ketone can be synthesized from cyclobutanecarboxylic acid.

Protocol:

- Acid Chloride Formation: In a fume hood, place cyclobutanecarboxylic acid (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Carefully


add thionyl chloride (1.2-1.5 equivalents). Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. Remove the excess thionyl chloride by distillation to obtain crude cyclobutanecarbonyl chloride.^[7]

- **Cuprate Formation:** In a separate dry flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether or THF at 0 °C. Add methylolithium (1.0 equivalent) dropwise.
- **Ketone Synthesis:** Cool the cuprate solution to -78 °C. Dissolve the crude cyclobutanecarbonyl chloride in anhydrous ether/THF and add it dropwise to the stirred cuprate solution. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layers with water and brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, the resulting ethyl cyclobutyl ketone can be purified by distillation.^[7]

The Wolff-Kishner reduction converts the carbonyl group of the ketone into a methylene group.
[\[11\]](#)[\[12\]](#)

Protocol (Huang-Minlon Modification):

- In a round-bottom flask equipped with a reflux condenser, combine ethyl cyclobutyl ketone (1.0 equivalent), 85% hydrazine hydrate (excess), and sodium hydroxide (3.0 equivalents) in diethylene glycol as the solvent.^[11]^[12]
- Heat the mixture to reflux to form the hydrazone.
- After hydrazone formation is complete (can be monitored by TLC or GC), arrange the apparatus for distillation and remove the water and excess hydrazine.
- Increase the reaction temperature to approximately 200 °C to facilitate the decomposition of the hydrazone, leading to the formation of **ethylcyclobutane** and nitrogen gas.^[11]^[12]
- After the reaction is complete, cool the mixture and extract the **ethylcyclobutane** with a suitable organic solvent (e.g., pentane).
- Wash the organic extract with water and brine, then dry over an anhydrous drying agent.

[Click to download full resolution via product page](#)**Synthetic pathway for ethylcyclobutane.**

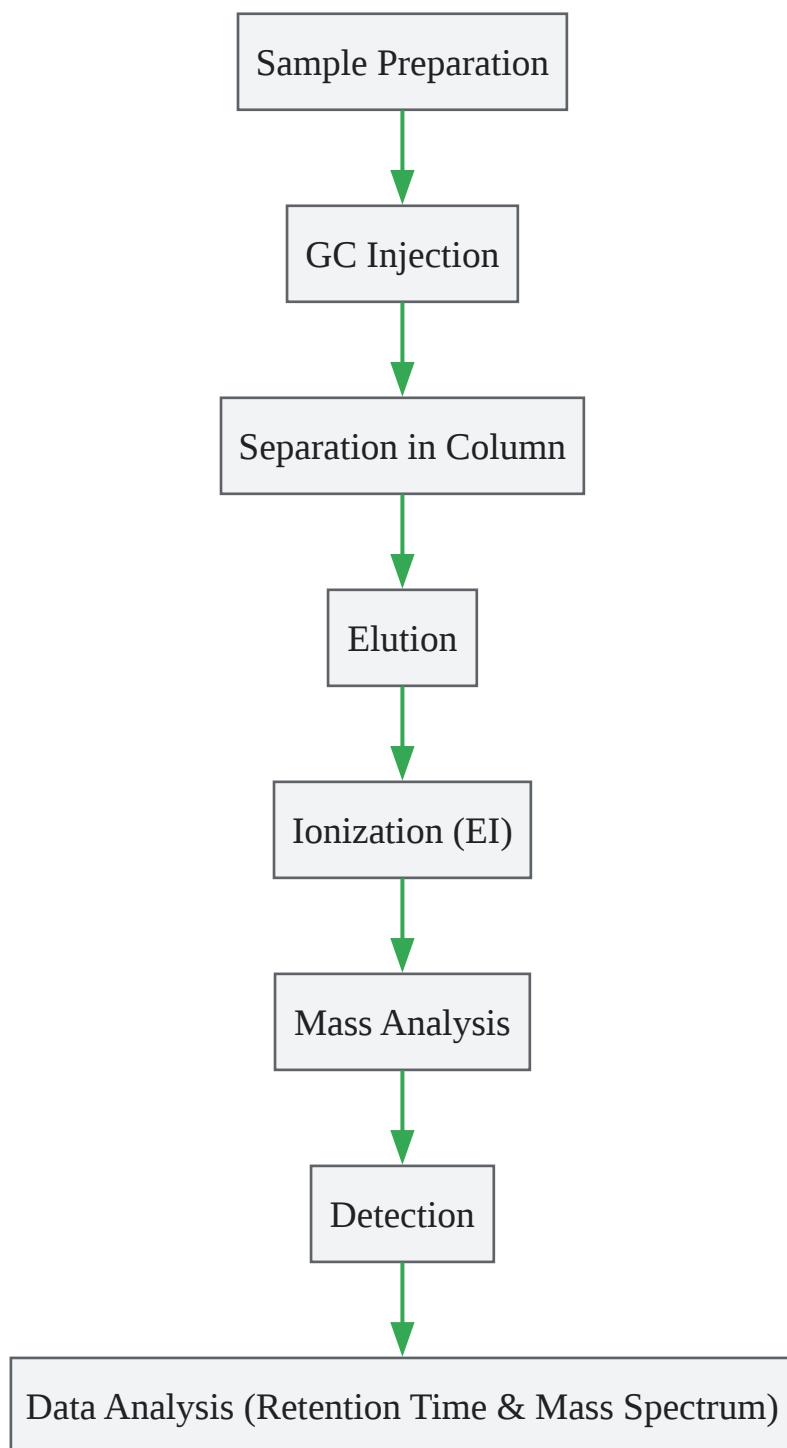
Purification of Ethylcyclobutane

Due to its relatively low boiling point, fractional distillation is an effective method for purifying **ethylcyclobutane** from less volatile impurities.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Protocol:

- Apparatus Setup: Assemble a fractional distillation apparatus. The distilling flask should contain the crude **ethylcyclobutane** and a few boiling chips. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and vaporization.[\[13\]](#)
- Distillation: Gently heat the distilling flask. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component (**ethylcyclobutane**).[\[13\]](#)

- Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of **ethylcyclobutane** (70.7 °C at atmospheric pressure).[2][6]


Analytical Protocols

GC-MS is a powerful technique for the separation and identification of volatile compounds like **ethylcyclobutane**.[14]

Protocol:

- Instrumentation:
 - Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.[14]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.
 - Split Ratio: 50:1
- MS Conditions (if applicable):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 35-200.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

- Sample Preparation: Prepare a dilute solution of **ethylcyclobutane** in a volatile solvent (e.g., pentane or hexane).
- Analysis: Inject the sample into the GC. The retention time and the mass spectrum of the eluting peak can be used to identify and quantify **ethylcyclobutane**. The mass spectrum is expected to show characteristic fragmentation patterns for C₆H₁₂ isomers.

[Click to download full resolution via product page](#)

Workflow for GC-MS analysis of **ethylcyclobutane**.

NMR spectroscopy provides detailed information about the molecular structure of **ethylcyclobutane**. While specific experimental spectra for **ethylcyclobutane** are not readily available in the searched literature, a predicted spectrum can be inferred based on the analysis of similar structures.[15][16]

Predicted ^1H NMR Spectrum (in CDCl_3):

- Ethyl Group (CH_3): A triplet around 0.9 ppm.
- Ethyl Group (CH_2): A quartet around 1.3 ppm.
- Cyclobutane Ring Protons: A series of multiplets in the range of 1.6-2.1 ppm. The proton on the carbon attached to the ethyl group would be a multiplet at the lower field end of this range.

Predicted ^{13}C NMR Spectrum (in CDCl_3):

- Ethyl Group (CH_3): A signal around 12 ppm.
- Ethyl Group (CH_2): A signal around 28 ppm.
- Cyclobutane Ring (CH attached to ethyl): A signal around 38 ppm.
- Cyclobutane Ring (other CH_2): Signals in the range of 20-25 ppm.

Reactivity

The reactivity of **ethylcyclobutane** is characteristic of cycloalkanes.

- Oxidation: It can react violently with strong oxidizing agents.[7][10] Controlled oxidation at low temperatures can lead to a variety of oxygenated products.[17][18]
- Thermal Decomposition (Pyrolysis): At high temperatures, **ethylcyclobutane** can undergo thermal decomposition. The pyrolysis of cyclobutane derivatives typically involves ring-

opening to form alkenes.[\[19\]](#)[\[20\]](#) For **ethylcyclobutane**, this could lead to the formation of ethylene and 1-butene, among other products.

Conclusion

This technical guide has provided a comprehensive overview of **ethylcyclobutane** (CAS 4806-61-5), including its physical and chemical properties, safety information, and detailed experimental protocols for its synthesis, purification, and analysis. The data and procedures presented are intended to support the work of researchers, scientists, and drug development professionals in their various applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. vlab.amrita.edu [vlab.amrita.edu]
- 3. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. youtube.com [youtube.com]
- 5. Purification [chem.rochester.edu]
- 6. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cas 3019-25-8,CYCLOBUTYL METHYL KETONE | lookchem [lookchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. lscollege.ac.in [lscollege.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Developing the Low-Temperature Oxidation Mechanism of Cyclopentane: An Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Ethylcyclobutane (CAS Number: 4806-61-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8812579#ethylcyclobutane-cas-number-4806-61-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com